Euryfuran

Description

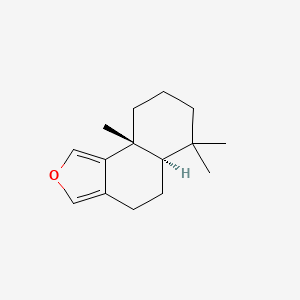

Structure

3D Structure

Properties

CAS No. |

79895-94-6 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran |

InChI |

InChI=1S/C15H22O/c1-14(2)7-4-8-15(3)12-10-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m1/s1 |

InChI Key |

MPZXOTRFHATPCS-HIFRSBDPSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC3=COC=C23)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=COC=C32)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies

Distribution in Marine Organisms Euryfuran has been isolated from several marine invertebrates, highlighting its presence across different phyla. Its occurrence in both sponges and nudibranchs suggests complex ecological interactions, particularly predator-prey relationships where compounds are transferred through the food chain.

Compound Table

| Compound Name | PubChem CID |

| This compound | 157588 |

Data Tables

Below are interactive tables summarizing the isolation sources of this compound based on the provided information.

| Organism Type | Genus | Species | References |

| Sponge (Porifera) | Dysidea | Dysidea herbacea | ingentaconnect.comichem.md |

| Sponge (Porifera) | Dysidea | Dysidea etheria | researchgate.net |

| Sponge (Porifera) | Dysidea | Dysidea sp. | publish.csiro.aunih.govresearchgate.netkoreascience.kruq.edu.au |

| Sponge (Porifera) | Euryspongia | Euryspongia sp. | ingentaconnect.comichem.mdclockss.orgresearchgate.net |

| Sponge (Porifera) | Euryspongia | Euryspongia arenaria | asm.orgnih.govresearchgate.net |

| Sponge (Porifera) | Thorectidae | New genus, Pacific sponge | ichem.mdresearchgate.netacs.orgresearchgate.netresearchgate.net |

| Nudibranch (Heterobranch) | Hypselodoris | Hypselodoris californiensis | ingentaconnect.comichem.mdresearchgate.netclockss.org |

| Nudibranch (Heterobranch) | Hypselodoris | Hypselodoris porterae | ingentaconnect.comichem.mdresearchgate.netclockss.orgresearchgate.net |

| Nudibranch (Heterobranch) | Hypselodoris | Hypselodoris bennetti | nih.govmdpi.comresearchgate.net |

| Nudibranch (Heterobranch) | Hypselodoris | Hypselodoris obscura | nih.govmdpi.commdpi.comresearchgate.net |

| Nudibranch (Heterobranch) | Hypselodoris | Hypselodoris zebra | researchgate.netacs.org |

| Nudibranch (Heterobranch) | Mexichromis | Mexichromis festiva | nih.govmdpi.comresearchgate.net |

| Nudibranch (Heterobranch) | Mexichromis | Mexichromis mariei | nih.govmdpi.comresearchgate.net |

| Organism Type | Proposed Role | Mechanism | References |

| Sponge (Porifera) | Producer (or host) | Biosynthesis (potentially by symbionts) | ingentaconnect.comichem.mdpublish.csiro.auresearchgate.netasm.orgnih.govresearchgate.netnih.gov |

| Nudibranch (Heterobranch) | Accumulator | Dietary sequestration from sponges | preprints.orgpreprints.orgscispace.comnih.govmdpi.com |

Genera and Species of Isolation (e.g., Hypselodoris, Mexichromis)

Isolation Methodologies

Extraction Techniques from Biological Matrices

The process of isolating natural products like this compound begins with the extraction of the target compound from the biological source material. This step aims to separate the desired metabolites from the bulk of the biological matrix.

For marine sponges, samples are typically rinsed with sterile seawater to remove debris and associated microflora. vliz.be The material may then be freeze-dried and chopped into smaller pieces to increase the surface area for extraction. vliz.be Organic extracts are commonly prepared using solvents such as ethanol (B145695). vliz.be For instance, dried sponge material has been extracted with 95% ethanol with stirring. vliz.be Another approach involved extracting dried sponge with distilled water. vliz.be

In the case of nudibranchs, frozen specimens have been dissected, and different body parts (e.g., mantle, gut, mantle rim) have been extracted. researchgate.net Diethyl ether has been used as an extraction solvent for nudibranchs. uq.edu.au

Detailed research findings on extraction yields can vary depending on the source organism and the specific method used. For example, in a study focusing on polygodial extraction from Tasmannia lanceolata (a plant source, though polygodial is a related sesquiterpene and used for semi-synthesis of this compound), different methods like maceration and pressurized hot water extraction (PHWE) were compared, showing varying yields. rsc.orgrsc.org While this specific example is not for direct this compound extraction from its natural marine sources, it illustrates the principle that extraction efficiency is highly dependent on the technique and matrix.

Chromatographic Purification Strategies

Following the initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and impurities. Chromatography relies on the differential interaction of molecules with a stationary phase and a mobile phase to achieve separation. moravek.com

Various chromatographic methods have been employed in the purification of this compound and related sesquiterpenes from marine sources. A series of chromatographic separations are typically performed to obtain pure compounds from the organic extract. vliz.be

Silica flash chromatography is a common technique used in the initial stages of purification. researchgate.net This is often followed by more refined methods such as normal phase HPLC (High-Performance Liquid Chromatography). researchgate.net In one study, normal phase HPLC using a mobile phase of ethyl acetate (B1210297) in hexanes was employed for the separation of metabolites, including this compound. researchgate.net

Other chromatographic principles, such as ion exchange chromatography and gel permeation chromatography, are also utilized in the purification of complex mixtures, although specific details regarding their direct application solely for this compound purification from natural sources were not extensively detailed in the provided search results. polypeptide.com Reversed phase chromatography is another powerful technique often used for polishing and achieving high purity. polypeptide.com

Biosynthetic Pathways and Precursor Analysis

Proposed Biosynthetic Origins

The proposed biosynthetic origins of euryfuran are rooted in the general terpenoid pathway, involving the stepwise construction of a hydrocarbon chain followed by cyclization and further modifications.

Terpenoid Precursors and Their Derivation

Terpenoids are biosynthesized from the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov These precursors are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway, typically found in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, localized in plastids in plants and also present in some bacteria. nih.govresearchgate.net

For sesquiterpenes (C15 compounds) like this compound, the direct acyclic precursor is farnesyl diphosphate (B83284) (FPP), which is formed by the sequential head-to-tail condensation of DMAPP with two molecules of IPP, catalyzed by prenyltransferases. mdpi.com While this compound is a sesquiterpene, some related marine natural products with similar structural features, such as certain meroterpenoids and sesterterpenoids, are derived from longer precursors like geranylfarnesyl pyrophosphate (GFPP, C25). researchgate.netacs.orgx-mol.com The biosynthesis of sesterterpenes from GFPP involves terpene cyclases. acs.org

Mechanistic Hypotheses for Carbon Skeleton Formation

1,2-Hydride and Methyl Shifts

Carbocation-mediated rearrangements, such as 1,2-hydride and methyl shifts, are common in terpene biosynthesis and can lead to the diverse structural scaffolds observed in this class of compounds. nih.govorgoreview.com These shifts occur when a carbocation is formed, allowing a hydrogen or methyl group on an adjacent carbon to migrate to the positively charged center, resulting in a more stable carbocation or facilitating subsequent cyclization or termination steps. orgoreview.com Biosynthetically inspired synthetic strategies for related marine meroterpenoids with aureane and avarane skeletons, which are structurally related to drimane (B1240787) sesquiterpenes (a class that includes this compound), utilize sequences of 1,2-hydride and methyl shifts as key steps to achieve structural rearrangements from drimane precursors. nih.govdntb.gov.uaresearchgate.netmdpi.com This suggests that similar rearrangement mechanisms could be involved in the later stages of this compound biosynthesis, potentially modifying a precursor with a drimane-like skeleton.

Cyclization Events

The formation of the cyclic structure in terpenoids is initiated by terpene cyclases, which catalyze the ionization of the prenyl diphosphate precursor, generating a carbocation, and then guide the subsequent cyclization cascade. acs.orgx-mol.com For furan-containing terpenoids, the furan (B31954) ring is a key structural feature. The formation of the furan ring in natural products can occur through various mechanisms, including intramolecular cyclization reactions. In the context of terpenoid biosynthesis, this could involve the attack of a hydroxyl group or other nucleophilic center within the polyisoprenoid chain onto a carbocation or an activated carbon center, followed by further modifications. While specific details for this compound's furan ring formation are not detailed, studies on other furan-containing natural products and synthetic approaches to this compound analogs involve cyclization reactions to construct the furan moiety. ingentaconnect.comucc.ie For instance, synthetic routes to this compound have employed radical cyclization reactions of farnesol (B120207) epoxy derivatives. ingentaconnect.comresearchgate.netcedia.edu.ec The cyclization of sugars to form furanose rings provides a general chemical analogy for intramolecular cyclization leading to a five-membered ring containing oxygen. youtube.com

Genomic and Enzymatic Investigations for Related Terpenoids

Genomic and enzymatic investigations have significantly advanced the understanding of terpenoid biosynthesis, particularly for sesterterpenoids and other complex terpene structures. researchgate.netscispace.com Genome mining approaches have been successful in identifying gene clusters encoding enzymes involved in the biosynthesis of novel sesterterpenoids and other terpenoids. researchgate.netx-mol.comchemistryviews.org These studies have revealed that sesterterpene biosynthesis can be catalyzed by bifunctional enzymes containing both prenyltransferase and terpene cyclase domains, or by separate enzymes. researchgate.netscispace.com While direct genomic and enzymatic studies specifically on this compound biosynthesis are not prominently detailed in the provided results, research on related furanosesterterpenoids and drimane-related sesquiterpenes from marine organisms, such as sponges, provides a framework for future investigations into the genetic and enzymatic basis of this compound production. rsc.orgresearchgate.netacs.orglookchem.com Identifying the specific terpene cyclase(s) and any tailoring enzymes (e.g., oxygenases, isomerases) involved in the cyclization of FPP or a related precursor and the formation of the furan ring and the specific stereochemistry of this compound would be crucial steps in fully elucidating its biosynthetic pathway.

Advanced Synthetic Strategies and Methodologies

Total Synthesis Approaches for Euryfuran

The total synthesis of this compound presents a significant challenge in organic chemistry, primarily due to the construction of its fused bicyclic furan (B31954) core with defined stereochemistry. Several innovative approaches have been developed to address this challenge, employing diverse key reactions and strategies.

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis of this compound typically involves disconnecting key bonds in the fused ring system to arrive at simpler, readily available starting materials. Common strategies include breaking the bonds forming the furan ring or the cyclohexane (B81311) ring. Key intermediates in these syntheses often feature pre-formed furan rings or precursors that can be cyclized to form the furan or the fused bicyclic system. For instance, some retrosynthetic proposals for related meroterpenoids, including those with aureane skeletons similar to this compound's core, suggest using intermediates derived from drimanes or employing coupling reactions between a sesquiterpene part and an arene unit. nih.govnih.gov Another approach involves using an aldehyde intermediate that allows for divergent synthesis of various meroterpenoids. researchgate.net

Sequential Furan Ring Transfer (FRT) Reactions

Sequential furan ring transfer (FRT) reactions have been explored as a strategy for constructing the 3,4-fused furan skeleton of this compound. This methodology involves the transformation of 2-substituted furans to 3,4-fused furans via an intramolecular Diels-Alder reaction of allenyl furfuryl ethers, followed by a base-catalyzed ring opening of the resulting adduct. clockss.orgnii.ac.jp The total synthesis of this compound has been reported using two sequential furan ring transfer reactions as key steps. clockss.orgresearchgate.net This approach involves the preparation of propargyl ethers and their subsequent transformation to allylic alcohols, followed by the introduction of the angular alkyl group. clockss.orgresearchgate.netresearchgate.net

Titanium(III)-Catalyzed Radical Cyclization Strategies

Titanium(III)-catalyzed radical cyclization has emerged as a powerful tool in organic synthesis, particularly for the construction of cyclic systems. This strategy has been successfully applied to the total synthesis of (±)-euryfuran. researchgate.netresearchgate.netcedia.edu.ecingentaconnect.comorcid.org The key step in this approach is a highly diastereoselective titanium(III)-catalyzed radical cyclization of a farnesol (B120207) epoxyderivative. researchgate.netcedia.edu.ecingentaconnect.com This method offers a concise route to the furano-sesquiterpene core of this compound. researchgate.netingentaconnect.com The catalytic procedure, operating under non-reductive conditions, facilitates the ring opening of epoxides and subsequent intramolecular cyclization. ingentaconnect.com

Sigmatropic Rearrangements in Core Skeleton Construction

Sigmatropic rearrangements, pericyclic reactions involving the migration of a sigma bond across a pi system, have been utilized in the synthesis of this compound, particularly for the introduction of the angular alkyl group and the construction of the core skeleton. clockss.orgresearchgate.netresearchgate.netnih.govscribd.comlibretexts.orgimperial.ac.uk Specifically, the clockss.orgclockss.org sigmatropic rearrangement, such as the Eschenmoser-type rearrangement, has been employed as a key step in synthetic routes involving sequential furan ring transfer reactions. researchgate.netclockss.orgresearchgate.netresearchgate.net These rearrangements proceed through a concerted transition state and are governed by orbital symmetry rules. nih.govscribd.comlibretexts.orgimperial.ac.uk

Annulation and Oxidative Cyclization Protocols

Annulation strategies, which involve the construction of a new ring onto an existing molecule, and oxidative cyclization protocols have been investigated for the synthesis of this compound and related fused furan systems. One synthetic route to (±)-euryfuran has utilized a furan ring transfer reaction followed by annulation with ethyl vinyl ketone. researchgate.netresearchgate.net Oxidative cyclization reactions, which form cyclic products through oxidation, have also been explored in the synthesis of furan derivatives, although specific detailed protocols solely focused on this compound using these methods were not extensively highlighted in the search results beyond the titanium(III)-catalyzed approach which involves a radical cyclization initiated by epoxide opening. mdpi.combeilstein-journals.orgnih.govnih.gov

Semisynthetic Routes for Functionalized this compound Derivatives

Semisynthesis involves the synthesis of compounds starting from readily available natural products or intermediates. This approach is valuable for preparing functionalized this compound derivatives, which may exhibit altered or enhanced biological activities. Polygodial, a sesquiterpene dialdehyde, has been used as a starting material for the semisynthesis of (+)-euryfuran. rsc.org This semisynthetic route involves a two-step sequence from polygodial, featuring a reduction and an acid-mediated elimination/aromatization. rsc.org Additionally, semisynthetic routes to (+)-6-ketothis compound and (−)-7-ketothis compound have been elaborated from accessible labdane (B1241275) diterpenoids like (+)-larixol and (−)-sclareol. researchgate.netanacec.md These examples demonstrate the utility of semisynthesis in accessing functionalized this compound analogs from related natural product scaffolds. researchgate.netanacec.mdrsc.org

Derivation from Abundant Natural Labdanic Diterpenes (e.g., Larixol (B1207091), Sclareol)

Abundant natural labdanic diterpenes such as (+)-larixol and (−)-sclareol serve as accessible starting materials for the synthesis of this compound and functionalized drimanes researchgate.netichem.mdresearchgate.netanacec.md. A key step in these synthetic routes involves the breakdown or removal of the side chain of these labdanes, typically achieved through oxidation, to yield corresponding 14,15-bisnorlabd-13-ones researchgate.netichem.md. These bisnorlabd-13-ones can then be transformed into dienes through established methods, providing the necessary structural motifs for further functionalization towards this compound derivatives researchgate.netichem.md. For instance, the side chains of (+)-larixol or (+)-sclareol can be removed by oxidation to produce 14,15-bisnorlabd-13-ones, which are subsequently converted into exocyclic or endocyclic dienes ichem.md. These dienes are valuable intermediates for the synthesis of ring B functionalized drimanes, including ketoeuryfurans ichem.md.

Regio- and Stereoselective Functionalization at Specific Positions (e.g., C6, C7)

The synthesis of this compound derivatives often requires precise control over the regiochemistry and stereochemistry of functionalization, particularly at the C6 and C7 positions of the drimane (B1240787) skeleton researchgate.netichem.mdresearchgate.net. Synthetic methods have been developed to achieve regioselective functionalization at these positions starting from labdanic diterpenes researchgate.netichem.md. For example, dienes derived from larixol and sclareol (B1681606) can undergo photooxygenation to form endoperoxides, which are then converted into functionalized furans researchgate.netichem.md. This approach has been used to synthesize C6 and C7 functionalized euryfurans, such as 6-ketothis compound and 7-ketothis compound researchgate.netichem.mdresearchgate.net. The regioselectivity in these reactions is influenced by the structure of the starting diene ichem.md. While the five-membered ring of 6,5-fused heterocyclic systems is often more reactive towards C-H functionalization, methods are being developed for regioselective functionalization of the six-membered ring at positions like C6 and C7 nih.govdiva-portal.org.

Synthesis of this compound-Related Meroterpenoids

This compound is structurally related to a class of marine natural products known as meroterpenoids, which are hybrid compounds derived from both terpenoid and non-terpenoid precursors chemrxiv.orgmdpi.com. The synthesis of this compound-related meroterpenoids often involves strategies that couple a terpenic structure, such as a drimane derivative, with an aromatic ring mdpi.comresearchgate.net.

Shared Synthetic Intermediates and Unified Strategies

Unified synthetic strategies have been developed for accessing families of marine meroterpenoids, including those with aureane and avarane skeletons, which are structurally related to this compound researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.gov. These strategies often utilize available drimane compounds as starting materials and involve key steps such as C-C bond formation between a drimane skeleton and an arene unit, followed by cyclization reactions mdpi.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov. A recurring theme in the unified synthesis of these meroterpenoids is a biosynthetically inspired sequence of 1,2-hydride and methyl shifts researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.gov. This approach allows for the divergent synthesis of various meroterpenoids from common synthetic intermediates researchgate.netdntb.gov.ua. For instance, a unified strategy starting from drimane compounds has been conceived for accessing meroterpenoids with aureane or avarane skeletons researchgate.netdntb.gov.uaresearchgate.net.

Incorporation of Furan Moieties into Quinone/Hydroquinone (B1673460) Frameworks

The incorporation of furan moieties into quinone or hydroquinone frameworks is a significant strategy in the synthesis of this compound-related meroterpenoids, particularly those with a terpenylquinone or hydroquinone structure researchgate.netnih.gov. This is often achieved through oxidative coupling or Michael addition reactions nih.gov.

Michael Addition Reactions

Michael addition reactions play a role in the synthesis of this compound-related compounds, particularly in the context of incorporating furan units onto quinone or hydroquinone systems nih.govthieme-connect.dersc.orgrsc.org. Electron-rich double bonds, such as those found in furan, can add to activated and conjugated ketones present in quinones in a Michael-type fashion thieme-connect.de. For example, (+)-euryfuran has been shown to react with in situ generated 2-formylbenzo-1,4-quinone via Michael addition, yielding euryfuryl-substituted quinones and hydroquinones thieme-connect.deresearchgate.net. The regioselectivity of these Michael additions can be influenced by factors such as the solvent and the substituents on the quinone nih.govresearchgate.net. Electrochemically driven Michael reactions have also been explored for the synthesis of hydroquinone thioethers, demonstrating the utility of this reaction type in generating functionalized hydroquinone systems rsc.org.

Furylation of Quinones

Furylation of quinones is a procedure used to synthesize euryfuryl-1,4-quinones researchgate.netnih.govresearchgate.net. This process can occur through oxidative coupling reactions between this compound and 1,4-quinones nih.govresearchgate.net. The reaction of (+)-euryfuran with various benzo-, naphtho-, and benzo[b]thiophene-1,4-quinones in acetic acid has been reported to yield the corresponding euryfuryl-1,4-quinones researchgate.net. The acidity of the solvent can influence the reactivity and regioselectivity of this oxidative coupling reaction researchgate.net. Furylation of quinones is recognized as one of the general strategies employed in the total synthesis of sesquiterpenilquinones researchgate.netnih.gov.

Structure Activity Relationship Sar Studies of Euryfuran Derivatives

Design and Synthesis of Analogues for Biological Profiling

The design and synthesis of Euryfuran analogues are critical steps in understanding its SAR. This process involves creating a series of compounds with structural variations based on the core this compound scaffold. These analogues are then evaluated for their biological activities to determine how each modification affects the compound's interaction with biological targets.

Synthetic strategies for this compound and its derivatives have been developed, including total synthesis and semisynthesis from available precursors. For example, syntheses of (+)-6-ketothis compound, (+)-6-ketowinterin, and (−)-7-ketothis compound have been achieved from labdane (B1241275) diterpenoids like (+)-larixol and (−)-sclareol. researchgate.netresearchgate.net Another approach involves the titanium(III)-catalyzed radical cyclization of a farnesol (B120207) epoxyderivative for the total synthesis of (±)-euryfuran. researchgate.net

The Michael reaction of (+)-euryfuran with activated monosubstituted 1,4-benzoquinones provides a regiospecific route to this compound derivatives containing a quinone or hydroquinone (B1673460) fragment attached at the 12-position. mdpi.comnih.gov These derivatives have shown antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Chemical modifications can target different parts of the this compound structure. For instance, functionalization at the C-6 and C-7 positions of euryfurans has been explored. researchgate.net The synthesis of furan-ring fused chalcones, which are structurally related to benzofurans, has also been investigated, with modifications on the benzene (B151609) ring influencing antiproliferative activity. nih.gov

The synthesis of molecular hybrids combining the homodrimane skeleton (related to this compound) with heterocyclic units like 1,2,4-triazole (B32235) has been reported to enhance antioxidant activity. anacec.md These examples highlight the diverse synthetic strategies employed to generate this compound analogues for biological evaluation.

Influence of Structural Modifications on Biological Interaction

Structural modifications to the this compound scaffold can significantly impact its biological interactions and resulting activities. Studies on related furan-containing compounds provide insights into these relationships.

For instance, in the context of furan-fused chalcones, the attachment of a furan (B31954) moiety has been shown to enhance antiproliferative activity compared to related structures without the furan ring. nih.gov Modifications on the benzene ring of these compounds also influenced their activity against leukemia cells. nih.gov

Research on benzo[b]furans, which share the furan ring system with this compound, has demonstrated that modifications at specific positions, such as the 5-position of the benzene ring, with different substituents (e.g., aryl, alkenyl, alkynyl) can lead to compounds with potent antiproliferative activities and the ability to inhibit tubulin polymerization. nih.gov The position of methoxy (B1213986) groups on the benzofuran (B130515) ring has also been shown to affect activity, with a methoxy group at the C-6 position leading to higher potency in some cases compared to the C-7 position. mdpi.com

While specific detailed data tables directly comparing the biological activities of a large series of systematically modified this compound derivatives are not extensively detailed in the immediate search results, the literature on related furan and furan-fused compounds clearly indicates that the nature, position, and electronic properties of substituents on the furan core and its attached ring systems play a crucial role in determining biological activity. The introduction of functional groups that can participate in interactions with biological targets, such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions, is often key to enhancing potency and selectivity.

The Michael reaction products of this compound with quinones, featuring a quinone or hydroquinone moiety, exhibit antiproliferative activity, suggesting the importance of this appended system for interaction with cellular targets involved in cancer cell growth. mdpi.comnih.gov

Elucidation of Pharmacophore Features for this compound and Related Compounds

The pharmacophore of a molecule represents the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For this compound and related furanosesquiterpenes, the elucidation of pharmacophore features is an ongoing process guided by SAR studies.

Based on the biological activities observed for this compound and its derivatives, as well as related furan-containing compounds, certain structural elements are likely to contribute to the pharmacophore. The furan ring itself is a key moiety present in many biologically active natural products and synthetic compounds, suggesting its importance for interaction with biological targets. ijabbr.comresearchgate.net

The tricyclic naphthofuran backbone of this compound, with its specific stereochemistry, provides a rigid scaffold that presents the furan ring and the attached substituents in a defined spatial orientation. ontosight.ai This three-dimensional arrangement is crucial for productive binding to target molecules.

Modifications that enhance biological activity, such as the addition of quinone/hydroquinone moieties or specific substituents on the attached rings, point towards regions of the molecule where interactions with biological targets are critical. mdpi.comnih.gov For instance, the antiproliferative activity of this compound-quinone derivatives suggests that the quinone/hydroquinone portion, along with its connection to the this compound core, is an important feature for this particular activity. mdpi.comnih.gov

Studies on related furan systems, like benzofurans, have shown that the position and nature of substituents on the fused benzene ring significantly influence activity, implying that these regions are involved in key interactions, possibly through hydrogen bonding, hydrophobic contacts, or electronic effects. nih.govmdpi.com

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Properties

Euryfuran and other furan (B31954) natural derivatives have demonstrated antimicrobial activity. nih.govresearchgate.net This activity can involve the selective inhibition of microbial growth and the modification of enzymes essential for microbial survival. nih.gov

Bacterial and Fungal Inhibition Mechanisms

While the precise mechanisms by which this compound exerts its antibacterial and antifungal effects require further investigation, studies on related furan derivatives offer insights. The presence of the furan ring and other aromatic rings in the structure of natural furans significantly influences their biological activity. nih.gov Some furanocoumarins, for instance, have shown antibacterial activity against Gram-positive bacteria like Staphylococcus epidermidis and antifungal effects against Candida krusei and Candida kefyr. nih.gov Other furan derivatives have been shown to inhibit the proliferation of bacteria like Salmonella typhi and Bacillus subtilis. mdpi.com

Antimicrobial peptides, which are also found in nature, can disrupt bacterial cell membranes. frontiersin.org While this compound is not a peptide, the concept of membrane disruption is a known mechanism for antimicrobial agents. Some bioactive compounds from marine sponges, a source from which this compound can be isolated, are believed to cause bacterial cell death through the leakage of cellular contents due to cell membrane disruption, potentially via the generation of reactive oxygen species (ROS). nih.gov

Interference with Cellular Integrity (e.g., Membrane Disruption)

Interference with cellular integrity, such as membrane disruption, is a proposed mechanism for the antimicrobial effects of some compounds. researchgate.net While direct evidence specifically detailing this compound's mechanism of membrane disruption is limited in the provided search results, the disruption of cell membranes by forming pores is a known method by which some antimicrobial agents function. frontiersin.orgisnff-jfb.com Some bioactive compounds from marine sponges, including furodysinin and this compound, have been identified and studied for their biological activities, which include antimicrobial properties. nih.gov The general mechanism for some marine sponge-derived antibacterial compounds is thought to involve the disruption of the cell membrane leading to leakage of cellular contents, potentially mediated by ROS generation. nih.gov

Antiproliferative and Cytotoxic Effects

This compound has been investigated for its antiproliferative and cytotoxic activities, particularly against various cancer cell lines. researchgate.net

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, NCI-H460, SF-268)

Studies on furan-based derivatives, including euryfuryl-1,4-quinones derived from this compound, have shown antiproliferative activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma). mdpi.commdpi.com For example, some furan-2-yl 1,4-quinones have exhibited good antiproliferative activity against these cell lines. mdpi.com Research on other furan derivatives has also shown cytotoxic effects on MCF-7 cells. nih.govmdpi.com

While the provided results mention the evaluation of other compounds against MCF-7, NCI-H460, and SF-268 cell lines (e.g., compounds from Ardisia virens and Sacrocephalus latifolius), these studies highlight the relevance of these cell lines in cancer research and the potential for natural products, including furan derivatives, to exhibit activity against them. mdpi.comms-editions.clasianjab.com

Proposed Molecular Pathways (e.g., Redox Cycling, ROS Generation)

The mechanism of action of this compound and related compounds is believed to involve interactions with various molecular targets and pathways. One proposed mechanism for the cytotoxic and leishmanicidal activities of this compound is the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can ultimately result in cell death.

Redox cycling is a process by which some compounds can generate ROS. researchgate.netresearchgate.net In this process, a compound undergoes a one-electron reduction to form a radical anion, which then reacts with oxygen to produce superoxide (B77818) and regenerate the parent compound. researchgate.net This cycle leads to the production of superoxide, which can further dismutate into hydrogen peroxide and, in the presence of transition metals, highly reactive hydroxyl radicals. researchgate.net Structurally related compounds like nitrofurantoin (B1679001) have been reported to generate ROS via redox cycling. researchgate.netnih.gov Euryfuryl-1,4-benzoquinones, derived from this compound, have shown enhanced antitumoral effects when combined with ascorbate, leading to necrotic-like cell death, and the mechanism of cytotoxicity of such quinones with redox capability has been investigated. researchgate.net This suggests that redox cycling and subsequent ROS generation may play a role in the cytotoxic effects of this compound derivatives.

Anti-inflammatory and Antioxidant Activities

This compound has also been reported to possess anti-inflammatory and antioxidant properties. ontosight.airesearchgate.net

Furan natural derivatives, in general, have shown effective antioxidant activities. nih.govnih.gov The antioxidant activity of some furan compounds is mainly attributed to the electron transferability of the furan ring to peroxyl radicals or the addition of peroxyl radicals to the ring. nih.gov These compounds can exert regulatory effects on various cellular activities by modifying signaling pathways. nih.gov

Regarding anti-inflammatory activity, some furan derivatives have been investigated for their ability to modulate inflammatory responses. nih.govnih.gov For instance, some compounds with a benzofuran (B130515) skeleton have been shown to inhibit nitric oxide (NO) production, a free radical involved in various inflammatory processes. nih.gov While the exact mechanism for this compound's anti-inflammatory action may not be fully elucidated in the provided texts, the presence of the furan moiety is associated with such activities in related compounds. nih.gov

Interactive Data Tables:

| Cancer Cell Line | Compound Type | Observed Activity | Relevant Citation |

| MCF-7 | Furan-2-yl 1,4-quinones | Antiproliferative | mdpi.com |

| NCI-H460 | Furan-2-yl 1,4-quinones | Antiproliferative | mdpi.com |

| SF-268 | Furan-2-yl 1,4-quinones | Antiproliferative | mdpi.com |

| MCF-7 | Furan-based derivatives | Cytotoxic | nih.govmdpi.com |

| TLT (murine hepatoma) | Euryfuryl-1,4-benzoquinones | Antitumoral (potentiated by ascorbate) | researchgate.net |

| Biological Activity | Proposed Mechanism(s) | Relevant Citation |

| Antimicrobial | Inhibition of microbial growth | nih.gov |

| Modification of enzymes | nih.gov | |

| Interference with cellular integrity | researchgate.net | |

| Membrane disruption (in related compounds) | frontiersin.orgnih.govisnff-jfb.com | |

| ROS generation (in related compounds) | nih.gov | |

| Antiproliferative/Cytotoxic | ROS generation | |

| Oxidative stress induction | ||

| Redox cycling (in related compounds) | researchgate.netresearchgate.netnih.govresearchgate.net | |

| Anti-inflammatory | Modulation of inflammatory pathways | nih.govnih.gov |

| Inhibition of NO production (in related compounds) | nih.gov | |

| Antioxidant | Free radical scavenging | nih.gov |

| Electron transferability of furan ring | nih.gov |

Inhibition of Albumin Denaturation

Protein denaturation is a process implicated in inflammatory conditions, where denatured proteins can act as auto-antigens tsijournals.com. The ability of a compound to inhibit this process in vitro is considered a potential mechanism for anti-inflammatory activity tsijournals.comalzahra.ac.ir. Studies on furan-substituted compounds, such as furfuryl substituted pyrimidinoimidazolinones, have demonstrated acceptable anti-inflammatory activity by inhibiting albumin denaturation tsijournals.com. This suggests that the furan moiety, present in this compound, may contribute to this inhibitory effect. The method typically involves incubating albumin solutions with the test compound at specific temperatures and measuring the resulting turbidity, which indicates the level of denaturation tsijournals.comresearchgate.net.

Hydrogen Peroxide Scavenging Activity

Hydrogen peroxide (H₂O₂) is a reactive oxygen species (ROS) that can cause oxidative stress and damage to biological molecules, including proteins and DNA nih.govresearchgate.net. The ability of a compound to scavenge H₂O₂ is a key indicator of its antioxidant potential researchgate.net. While direct studies on this compound's H₂O₂ scavenging activity were not prominently found in the search results, research on other furan derivatives and natural compounds has explored this property nih.govplos.orgresearcher.lifeijournalse.org. For instance, some furan-based Biginelli-type pyrimidines were evaluated for their H₂O₂ scavenging power, although they showed weak activity compared to a standard antioxidant like gallic acid nih.gov. Other studies on various plant extracts and synthesized compounds containing furan or related structures have demonstrated significant H₂O₂ scavenging capabilities, often measured by the decrease in absorbance of H₂O₂ solutions at 230 nm in the presence of the test compound researchgate.netplos.orgresearcher.lifeijournalse.org. This suggests that the furan ring system can be part of molecules exhibiting antioxidant effects through H₂O₂ scavenging, although the specific activity of this compound would require dedicated investigation.

Metal-Chelating Activity

Transition metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species, contributing to oxidative stress nih.gov. Compounds that can chelate these metal ions can therefore exert antioxidant effects by preventing these reactions nih.govphcogj.commdpi.com. Metal-chelating activity is often evaluated by assessing the compound's ability to interfere with the formation of complexes between ferrous ions (Fe²⁺) and chelating agents like ferrozine, which can be measured spectrophotometrically mdpi.com. While the search results did not provide specific data on this compound's metal-chelating activity, the broader class of furan derivatives and natural products have been studied for this property phcogj.commdpi.comresearchgate.net. Schiff base ligands, some of which can be derived from furan-containing compounds, are known for their metal-binding capacity researchgate.net. Studies on plant extracts have also shown potent ferric reducing power and chelating effects, highlighting the antioxidant potential of natural compounds through metal chelation phcogj.commdpi.com. The presence of certain functional groups, such as hydroxyl groups, in polyphenols and other natural products is often associated with their ability to chelate metal ions nih.gov. Further research would be needed to determine the specific metal-chelating properties of this compound.

Antiprotozoal Activity of Modified this compound Structures

This compound is a sesquiterpene found in marine organisms, and marine natural products are a known source of compounds with diverse biological activities, including antiparasitic effects preprints.orgvliz.be. While direct information on the antiprotozoal activity of modified this compound structures was not extensively detailed in the immediate search results, the broader context of marine natural products and furan derivatives suggests potential in this area preprints.orgvliz.beacs.org. Some furan-related compounds, such as certain pyrimidine (B1678525) derivatives, have been studied for antimalarial and antileishmanial activities tsijournals.com. Marine organisms like nudibranchs, which can contain this compound, have been investigated for various biological activities, including antimycobacterial and potential antiplasmodial activity preprints.org. Research into modifying natural products to enhance their therapeutic potential is a common approach in drug discovery nih.gov. Therefore, it is plausible that modified this compound structures could be explored for antiprotozoal activity, building upon the known bioactivity of marine sesquiterpenes and the therapeutic relevance of furan-containing compounds.

Enzyme Inhibition Profiles of Furan Derivatives

Furan derivatives have been investigated for their ability to inhibit various enzymes, which is a significant mechanism for their biological activities ontosight.aidovepress.comresearchgate.net. The specific enzyme inhibition profiles vary depending on the structure of the furan derivative dovepress.com. For example, some furan derivatives have shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis mdpi.com. A study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives identified compound 8 as a potent tyrosinase inhibitor with IC₅₀ values of 0.0433 µM for monophenolase and 0.28 µM for diphenolase, significantly lower than the standard kojic acid mdpi.com. This compound demonstrated mixed-type inhibition and interacted with specific residues in the tyrosinase active site mdpi.com.

Other furan derivatives have been explored for inhibiting enzymes involved in inflammation and microbial growth dovepress.com. Their antimicrobial activity can involve the modification of certain enzymes dovepress.com. Additionally, some arylfuran derivatives have shown inhibitory activity against enzymes like ZIKV NS3pro, although some exhibited promiscuous inhibition mechanisms researchgate.net. The furan ring system's presence in a molecule can influence its interaction with enzyme active sites, contributing to its inhibitory potential ontosight.aidovepress.com.

Table 1: Enzyme Inhibition Activity of a Furan Derivative (Compound 8) on Mushroom Tyrosinase mdpi.com

| Enzyme Substrate | IC₅₀ (µM) | Standard (Kojic Acid) IC₅₀ (µM) |

| Monophenolase | 0.0433 | 19.97 |

| Diphenolase | 0.28 | 33.47 |

Compound 8, an (E)-1-(furan-2-yl)prop-2-en-1-one derivative with a 2,4-dihydroxy group bearing benzylidene, exhibited significantly lower IC₅₀ values compared to kojic acid, indicating more potent tyrosinase inhibition mdpi.com.

Analytical Techniques for Comprehensive Characterization

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are essential for separating euryfuran from impurities, assessing its purity, and quantifying its amount in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for separating and identifying volatile and semi-volatile compounds in complex mixtures mdpi.comrestek.com. GC separates components based on their boiling points and interaction with the stationary phase in a capillary column, while MS detects and identifies the separated components based on their mass-to-charge ratio (m/z) and fragmentation pattern mdpi.comtheseus.fi.

For the analysis of this compound by GC-MS, the sample is injected into the GC system, where it is vaporized and carried through the column by an inert carrier gas (e.g., helium) theseus.fi. As the components elute from the GC column, they enter the MS detector, typically an electron ionization (EI) source, which fragments the molecules into ions lcms.cz. The resulting ions are then separated by a mass analyzer (e.g., quadrupole) and detected theseus.fi. The retention time in the GC and the characteristic mass spectrum in the MS provide a powerful combination for identifying and quantifying this compound mdpi.com. GC-MS has been extensively used for the analysis of furan (B31954) and its derivatives in various matrices mdpi.comrestek.comlcms.cz. The technique allows for the separation of isomers, which is important for distinguishing this compound from potential structural variants or co-occurring compounds mdpi.comnih.gov. Quantitative analysis can be performed by using internal standards and generating calibration curves based on the peak areas in the chromatogram mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are liquid-based chromatographic techniques used to separate, identify, and quantify components in a mixture, particularly those that are non-volatile or thermally labile s4science.at. HPLC uses higher pressures than traditional liquid chromatography to push the mobile phase through a column packed with small particles, leading to better separation efficiency and faster analysis times s4science.at. UPLC is an evolution of HPLC that uses even smaller particles and higher pressures, resulting in even faster separations, higher resolution, and increased sensitivity researchgate.netshimadzu.com.

For this compound analysis, HPLC or UPLC can be employed with a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase (a mixture of solvents like water, acetonitrile, or methanol) s4science.at. A detector, such as a UV-Vis detector or a Diode Array Detector (DAD), is typically used to monitor the eluting compounds s4science.at. Since this compound contains a conjugated furan and naphthane system, it is expected to have a chromophore that absorbs UV light, making UV or DAD detection suitable msu.edumdpi-res.com. HPLC has been used in the analysis of natural products, including sesquiterpenes, and specifically mentioned in the context of separating enantiomers of related compounds beilstein-journals.orgnih.govanacec.md. UPLC offers advantages in terms of speed and resolution, which can be beneficial for analyzing complex samples containing this compound researchgate.netshimadzu.com. Both techniques are valuable for assessing the purity of this compound samples and for quantitative determination by comparing peak areas to calibration curves s4science.at.

Hyphenated Chromatographic Techniques (e.g., LC-MS)

Hyphenated chromatographic techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, coupling HPLC or UPLC with MS researchgate.net. This combination is particularly useful for analyzing complex mixtures and for confirming the identity of eluting peaks by their mass spectra researchgate.net.

In LC-MS, the output from the liquid chromatograph (HPLC or UPLC) is directly introduced into a mass spectrometer researchgate.net. Various ionization techniques can be used, such as Electrospray Ionization (ESI), which is commonly used for polar and less volatile compounds researchgate.netshimadzu.com. The ions generated are then analyzed by the MS, providing mass spectral data for each component separated by the LC researchgate.net. LC-MS allows for the determination of the molecular weight of this compound and can provide fragmentation information (LC-MS/MS) for structural elucidation researchgate.net. This technique is highly sensitive and selective, making it suitable for analyzing this compound in complex biological extracts or reaction mixtures researchgate.net. LC-MS has been applied in metabolomic studies and for the analysis of natural products concytec.gob.peanid.cluq.edu.au. The ability of LC-MS to provide both chromatographic separation and mass spectral identification makes it an indispensable tool for the comprehensive characterization and analysis of this compound.

| Technique | Information Provided | Application to this compound (Based on principles and related compound analysis) |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, structural connectivity | Elucidating fragmentation pathways, confirming structural features |

| Infrared (IR) Spectroscopy | Functional groups present, molecular vibrations | Identifying key functional groups (C-H, C=C, C-O) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugated systems, λmax | Characterizing the conjugated system, potential for quantitative analysis |

| Microcrystal Electron Diffraction (MicroED) | 3D atomic structure, stereochemistry (for nanocrystals) | Unambiguous structural and stereochemical confirmation (if nanocrystalline) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile/semi-volatile compounds, identification, quantification | Analyzing purity, identifying and quantifying this compound in volatile mixtures |

| HPLC and UPLC | Separation of non-volatile compounds, purity assessment, quantification | Analyzing purity, quantifying this compound, potential for enantiomeric separation |

| Hyphenated Techniques (e.g., LC-MS, LC-MS/MS) | Separation and mass-based identification/quantification, fragmentation (MS/MS) | Comprehensive analysis of complex samples, molecular weight determination, structural elucidation |

Computational Approaches in Structure Elucidation

Computational chemistry plays an increasingly vital role in the structural elucidation process. csic.esresearchgate.netrsc.orgfrontiersin.org By simulating molecular behavior and predicting spectroscopic parameters, computational methods can complement experimental data, helping to resolve ambiguities and validate proposed structures. csic.esresearchgate.netrsc.orgfrontiersin.org This is particularly valuable when dealing with limited sample quantities or complex spectral overlaps. chromatographyonline.com Computational approaches can range from quantum mechanical calculations to empirical methods and, more recently, machine learning algorithms. csic.esfrontiersin.orgacs.org The integration of computational tools into the analytical workflow streamlines the identification of novel compounds and helps to mitigate the risk of structural misassignments that can occur based solely on experimental data. csic.esfrontiersin.org

Machine Learning Models for Spectroscopic Data Interpretation

The application of ML in spectroscopic data interpretation can be broadly categorized into prediction and correlation. frontiersin.org In prediction, ML models aim to generate quantum-quality NMR chemical shifts at reduced computational cost. frontiersin.org In correlation, ML facilitates the comparison between experimental and calculated data to determine the most probable structures. frontiersin.org Studies have shown that ML can significantly improve the prediction of spectroscopic properties and aid in structural discrimination. csic.esfrontiersin.org

Multimodal Multitask Language Models for Integrated Analysis

While traditional ML models often focus on a single type of spectroscopic data, the structural elucidation process typically involves integrating information from multiple analytical techniques. chemrxiv.orgarxiv.org Multimodal multitask language models (MM-MTLMs) represent a significant advancement by enabling the integrated analysis of diverse data types, including various spectroscopic data (NMR, IR, MS) and potentially other relevant chemical information. chemrxiv.orgarxiv.orgaclanthology.org These models are designed to process and correlate information across different modalities simultaneously, mimicking the approach used by expert chemists. chemrxiv.orgarxiv.org

MM-MTLMs, often based on transformer architectures, can learn synergistic relationships between different spectral features and molecular structures. chemrxiv.orgarxiv.org By training on datasets containing paired multimodal spectroscopic data and structures, these models can achieve high accuracy in predicting molecular structures directly from a combination of spectra. chemrxiv.orgarxiv.org For example, models capable of integrating ¹H and ¹³C NMR data have shown promising results in structure elucidation. arxiv.org The development of multimodal spectroscopic datasets is crucial for training these advanced models. arxiv.org While still an evolving field, MM-MTLMs hold potential for automating and accelerating the structural elucidation of complex natural products like this compound by providing a more holistic and integrated interpretation of comprehensive analytical data. chemrxiv.orgarxiv.org

This compound is a sesquiterpenoid furan compound found in certain marine organisms, particularly nudibranchs. It has garnered scientific interest due to its ecological roles, primarily in chemical defense mechanisms within marine environments. Research into this compound contributes to the broader understanding of chemical ecology in marine ecosystems.

Ecological Roles and Chemical Ecology of Euryfuran

Role in Marine Chemical Defense Mechanisms

Euryfuran functions as a chemical defense agent in marine invertebrates, notably nudibranchs. These soft-bodied mollusks, lacking physical protection like shells, often rely on sequestering or synthesizing noxious compounds to deter predators. This compound has been identified in several species of nudibranchs, where it is believed to contribute to their unpalatability or toxicity.

Studies on marine natural products have frequently focused on nudibranchs due to their interesting predator-prey chemical ecological interactions and the potential for discovering bioactive metabolites researchgate.netpreprints.org. Many nudibranchs obtain defensive chemicals, such as terpenes and alkaloids, from their diet, primarily sponges, and store them in specialized tissues researchgate.netpreprints.org. This compound, a furanosesquiterpene, is among the compounds found in nudibranchs that are thought to serve a defensive purpose preprints.org.

Chemoecological studies have shown that nudibranchs employ secondary metabolites as a defense mechanism against predators researchgate.net. These metabolites can be derived from their diets or biosynthesized de novo researchgate.net. The presence of this compound in nudibranchs like Hypselodoris whitei and Mexichromis festiva suggests its involvement in their chemical defense arsenal (B13267) mdpi.comresearchgate.net.

Interspecies Chemical Interactions (e.g., Predator Deterrence)

A primary interspecies interaction involving this compound is predator deterrence. The presence of this compound in the tissues of nudibranchs makes them unappealing or toxic to potential predators, such as fish, crabs, and sea stars mdpi.comresearchgate.net. This chemical unpalatability can lead predators to avoid consuming organisms containing this compound, thereby increasing the survival rate of the defended species.

Research has indicated that terpenes and alkaloids with feeding deterrent activities are important defensive chemicals for mollusks researchgate.net. This compound, being a terpenoid, fits this description. While direct feeding deterrence assays specifically using isolated this compound are not extensively detailed in the provided snippets, the compound's presence in chemically defended marine organisms known to deter predators strongly suggests this role researchgate.netmdpi.comresearchgate.net. For instance, Hypselodoris whitei and Hypselodoris infucata, both containing this compound, have been noted in studies concerning feeding deterrence against predators like shrimp and sea stars researchgate.net.

Marine invertebrates that are sessile or sluggish and thus vulnerable to predation have developed chemical mechanisms using secondary metabolites to avoid being eaten researchgate.net. This compound's occurrence in such organisms aligns with its proposed function as a predator deterrent researchgate.net.

Influence on Marine Ecosystem Dynamics

The presence and ecological role of compounds like this compound can influence marine ecosystem dynamics in several ways. By providing a chemical defense for certain species, this compound can affect predator-prey relationships, influencing the structure and composition of marine communities.

Furthermore, the sequestration of compounds like this compound from dietary sources, such as sponges, creates a link between different trophic levels and can influence the population dynamics of both the producer and the consumer species researchgate.netpreprints.org. The distribution and abundance of organisms containing this compound can also affect the spatial patterns of predation pressure within a marine habitat researchgate.net.

While the provided information focuses primarily on the defensive role of this compound at the organismal and species interaction level, its broader influence on marine ecosystem dynamics stems from these fundamental ecological interactions. The presence of chemically defended prey can alter feeding preferences of predators, potentially leading to cascading effects throughout the food web researchgate.net. Understanding the distribution and biological activity of such natural products is crucial for comprehending the complex web of interactions that define marine ecosystems researchgate.net.

Perspectives and Future Directions in Euryfuran Research

Development of More Efficient and Scalable Synthetic Pathways

The total synthesis of euryfuran has been a subject of interest for organic chemists due to its unique structure and biological relevance researchgate.netresearchgate.netacs.org. Early attempts at synthesizing this compound analogs faced challenges with regiocontrol and unwanted rearrangements . More recent approaches have explored strategies such as titanium(III)-catalyzed radical cyclization of farnesol (B120207) epoxy derivatives researchgate.netcsic.es, palladium-catalyzed oxidative cyclizations , and furan (B31954) ring transfer reactions clockss.org. Some synthetic routes have aimed for concise and diastereoselective syntheses researchgate.netcsic.es.

Despite these advances, developing more efficient, cost-effective, and scalable synthetic pathways for this compound and its derivatives remains a key future direction researchgate.net. The ability to produce larger quantities of this compound and its analogs through improved synthetic methods is crucial for comprehensive biological evaluation and potential therapeutic development researchgate.net. Future efforts may focus on exploring greener chemistry principles, such as developing strategies that allow reactions to be performed at ambient temperature or utilizing sustainable catalysts researchgate.netmdpi.comneuroquantology.com. The development of unified synthetic strategies that can provide access to a range of related marine meroterpenoids, including those with aureane and avarane skeletons, from accessible starting materials like drimanes, is also a promising avenue mdpi.comnih.gov.

Target Identification and Validation of Biological Receptors

While this compound has demonstrated various biological activities, the precise molecular targets and mechanisms of action are not always fully elucidated ontosight.ai. Research suggests that its effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells . However, detailed studies on its interaction with specific enzymes, receptors, or other biomolecules are needed ontosight.ai.

Future research should prioritize the identification and validation of the specific biological receptors and pathways with which this compound interacts. This could involve a combination of techniques, including biochemical assays, cell-based studies, and advanced proteomic approaches like chemical proteomics nih.gov. Understanding the molecular basis of this compound's activity is essential for rational drug design and the development of more potent and selective derivatives. Comparing the mechanism of action of this compound with structurally similar compounds could also provide valuable insights .

Exploration of Novel this compound Derivatives for Enhanced Bioactivity

The furan moiety is a significant scaffold in medicinal chemistry, and modifications to furan derivatives have been shown to influence their biological activities utripoli.edu.lynih.gov. Exploring novel this compound derivatives offers a promising strategy to enhance bioactivity, improve selectivity, and potentially reduce toxicity gardp.org.

Future research should focus on the synthesis and evaluation of a diverse range of this compound analogs with modifications to the core structure and substituents. Structure-activity relationship (SAR) studies are crucial in this endeavor to understand how specific structural changes impact biological activity gardp.orgnih.govnih.gov. This involves synthesizing a series of derivatives and testing their biological effects to correlate structural features with observed activities. High-throughput screening of derivative libraries could accelerate the identification of compounds with improved properties. The synthesis of hybrid molecules incorporating the this compound skeleton with other pharmacologically active scaffolds could also lead to novel compounds with synergistic effects.

Integration of Omics Technologies for Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of this compound in its natural marine sources can provide valuable insights for sustainable production and the discovery of related compounds. While this compound is believed to be accumulated from dietary sources in some nudibranchs, it is also reported from sponges, suggesting potential biosynthesis in these organisms researchgate.net.

Integrating omics technologies, such as genomics, transcriptomics, and metabolomics, can play a crucial role in elucidating the biosynthetic pathway of this compound. Genomic studies of this compound-producing organisms could identify gene clusters involved in its biosynthesis. Transcriptomic analysis under different conditions could reveal the regulation of these genes. Metabolomics can help in identifying intermediates in the pathway. acs.org The NP³ MS Workflow, an open-source software system, is an example of a tool that can empower natural product-based drug discovery using untargeted metabolomics, which could be beneficial in this context acs.org. Future research could involve cultivating this compound-producing sponges or their associated microorganisms and applying these omics approaches to understand the enzymatic steps involved in this compound formation. This knowledge could potentially lead to the development of biotechnological methods for this compound production.

Advancements in Automated Analytical Workflows and Data Science Applications

The study of natural products like this compound often involves complex analytical procedures for isolation, characterization, and biological testing. Advancements in automated analytical workflows and the application of data science are essential for increasing efficiency, improving data quality, and extracting meaningful insights from large datasets acdlabs.commestrelab.com.

Future directions include the further development and implementation of automated platforms for the extraction, purification, and analysis of this compound and its derivatives. Automated liquid chromatography-mass spectrometry (LC-MS/MS) data processing workflows can significantly reduce data treatment time and improve the accuracy of structural annotation and quantification acs.org. Software systems designed for analytical data handling in research and development can help standardize data, collect metadata, and facilitate the management of large datasets acdlabs.com. Data science applications, including machine learning and artificial intelligence, can be employed for various purposes, such as predicting the bioactivity of novel this compound derivatives based on their structures (quantitative structure-activity relationship or QSAR studies) frontiersin.org, analyzing complex biological data to identify potential targets, and optimizing synthetic routes neuroquantology.com. Integrating automated workflows with advanced data analysis tools will be crucial for accelerating the pace of this compound research and drug discovery efforts.

Data Table Example (Illustrative - data would be derived from specific research findings within the scope of the outline):

| Derivative | Structural Modification | Observed Activity (Example) | Potential Target (Hypothetical) |

| This compound | - | Cytotoxic | ROS generation pathways |

| Derivative A | Modification at C-X | Enhanced Antimicrobial | Bacterial cell wall synthesis |

| Derivative B | Modification at C-Y | Increased Cytotoxicity | Apoptosis induction pathway |

Note: The data in this table is illustrative and based on potential research findings within the described future directions.

Q & A

Q. How do researchers address peer review critiques regarding insufficient mechanistic evidence for this compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.